molecular formula C9H14N4 B14353426 5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile CAS No. 94470-52-7

5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile

Cat. No.: B14353426
CAS No.: 94470-52-7
M. Wt: 178.23 g/mol
InChI Key: VSXJDUPHWCVVLM-UHFFFAOYSA-N
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Description

5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile is an organic compound characterized by the presence of a diazenyl group and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopropan-2-yl diazenyl chloride with pentanenitrile in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the stability of the diazenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions with reagents like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted nitriles or amides.

Scientific Research Applications

5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The nitrile groups can also participate in binding interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanopropan-2-yl benzodithioate
  • 2-Cyano-2-propyl benzodithioate
  • 2-Phenyl-2-propyl benzodithioate

Uniqueness

5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile is unique due to its specific combination of diazenyl and nitrile groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

94470-52-7

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-(2-cyanopropan-2-yldiazenyl)pentanenitrile

InChI

InChI=1S/C9H14N4/c1-9(2,8-11)13-12-7-5-3-4-6-10/h3-5,7H2,1-2H3

InChI Key

VSXJDUPHWCVVLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)N=NCCCCC#N

Origin of Product

United States

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